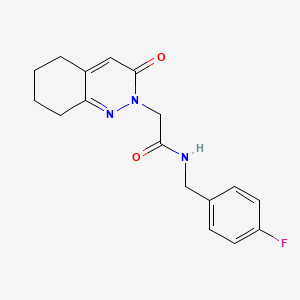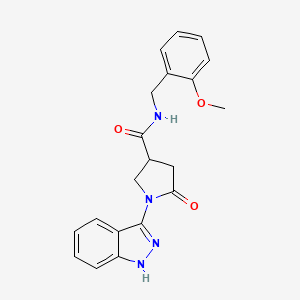![molecular formula C21H19N5O B10994113 N-[2-(1H-indol-1-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide](/img/structure/B10994113.png)
N-[2-(1H-indol-1-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-indol-1-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole moiety linked to a benzamide structure, which is further substituted with a pyrimidinyl group. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of N-[2-(1H-indol-1-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Ethyl Linker: The indole derivative is then reacted with an appropriate alkylating agent to introduce the ethyl linker.
Formation of the Benzamide Structure: The intermediate product is then coupled with 4-aminobenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the benzamide linkage.
Introduction of the Pyrimidinyl Group: Finally, the pyrimidinyl group is introduced through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to improve yield and purity.
Chemical Reactions Analysis
N-[2-(1H-indol-1-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(1H-indol-1-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules with potential biological activities.
Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
N-[2-(1H-indol-1-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide can be compared with other similar compounds, such as:
N-[2-(1H-indol-3-yl)ethyl]acrylamide: This compound features an indole moiety linked to an acrylamide group and is known for its biological activities.
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound is synthesized by coupling tryptamine with ibuprofen and has potential anti-inflammatory properties.
1-(2-(adamantane-1-yl)-1H-indol derivatives: These compounds contain an indole ring substituted with an adamantyl group and are studied for their anticancer activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C21H19N5O |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-(2-indol-1-ylethyl)-4-(pyrimidin-2-ylamino)benzamide |
InChI |
InChI=1S/C21H19N5O/c27-20(22-13-15-26-14-10-16-4-1-2-5-19(16)26)17-6-8-18(9-7-17)25-21-23-11-3-12-24-21/h1-12,14H,13,15H2,(H,22,27)(H,23,24,25) |
InChI Key |
LTDQOBRLIUDSLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCNC(=O)C3=CC=C(C=C3)NC4=NC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-(3,3-diphenylpropyl)acetamide](/img/structure/B10994039.png)
![1-(4-fluoro-1H-indazol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B10994053.png)
![1-(4-fluorobenzyl)-2-[1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole](/img/structure/B10994056.png)
![N-[2-(1H-imidazol-1-yl)ethyl]-2-({(2Z)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetamide](/img/structure/B10994057.png)
![4-methoxy-N-methyl-3-[({[1-(propan-2-yl)-1H-indol-4-yl]oxy}acetyl)amino]benzamide](/img/structure/B10994060.png)
![N-(1H-benzimidazol-5-yl)-2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide](/img/structure/B10994066.png)
![4-[4-(4-Fluorophenyl)piperazin-1-yl]quinazoline](/img/structure/B10994069.png)
![methyl 4-{[(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)carbonyl]amino}butanoate](/img/structure/B10994071.png)
![2'-Butyl-N-(2-furylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10994080.png)



![2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B10994107.png)
![ethyl 2-({[1-(2-methoxyethyl)-1H-indol-6-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B10994110.png)
